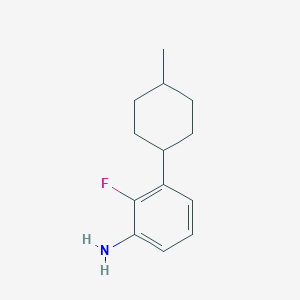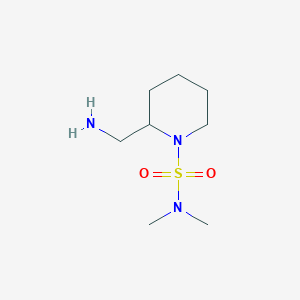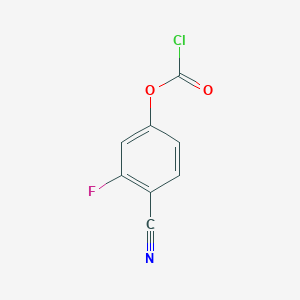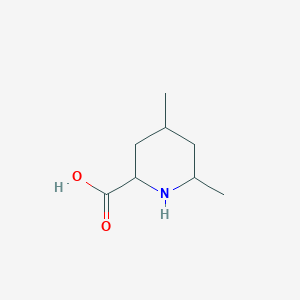
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with an aminoethyl and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a methoxy-substituted pyrimidine derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Similar in structure with an aminoethyl group but lacks the pyrimidine ring.
Imidazoles: Share the heterocyclic nature but differ in the ring structure and functional groups.
2-Aminoethyl diphenylborinate: Contains an aminoethyl group and is used in similar biological applications.
Uniqueness
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and the pyrimidine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-5-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-12-5-4-9-6(2-3-8)10-7(5)11/h4H,2-3,8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
WXEBVDDRXDXXQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(NC1=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B13225090.png)

amine](/img/structure/B13225096.png)

![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)

![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)


